6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
“6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H7BrN4 . It belongs to the class of triazolopyridine .
Molecular Structure Analysis
The InChI code for “6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine” is 1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine” is 227.06 . More detailed physical and chemical properties are not found in the search results.Scientific Research Applications
Anticancer Potential
6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine derivatives have demonstrated potential in cancer research. The derivatives based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, including 6-bromo derivatives, have shown anticancer activity against various human tumor cell lines. Specifically, these compounds exhibited selective influence on ovarian cancer and lung cancer cells, indicating their potential as therapeutic agents in oncology (Pokhodylo et al., 2020).
Synthesis and Structural Analysis
The synthesis and X-ray structural analysis of triazolopyridines, including 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine, are crucial for understanding their chemical properties and potential applications. Efficient synthesis methods and the characterization of these compounds contribute to their application in various fields (El-Kurdi et al., 2021).
Antibacterial Activity
Research has been conducted on the antibacterial activity of compounds derived from 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine. These studies explore the effectiveness of such derivatives against various bacterial strains, contributing to the development of new antibacterial agents (Singh et al., 2010).
Vibrational Dynamics and Molecular Structure
The study of the vibrational dynamics and molecular structure of triazolopyridines, including 6-bromo derivatives, provides insight into their chemical behavior. This research is essential for predicting and manipulating their interactions in various chemical environments (Lorenc et al., 2007).
Antiviral and Antioxidant Properties
Some studies have explored the potential antiviral and antioxidant properties of 6-bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine derivatives. This research is significant for developing new therapeutic agents against viruses and oxidative stress (Wang et al., 2005).
properties
IUPAC Name |
6-bromo-3-ethyltriazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDNROAMANPDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675005 | |
Record name | 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |
CAS RN |
1187386-21-5 | |
Record name | 6-Bromo-3-ethyl-3H-1,2,3-triazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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